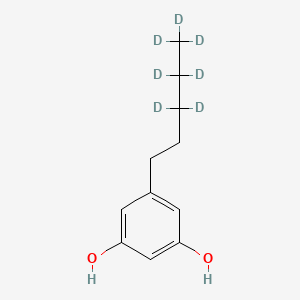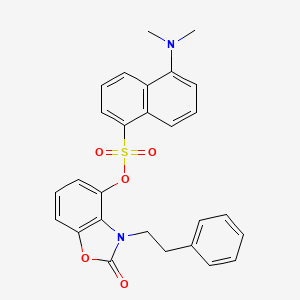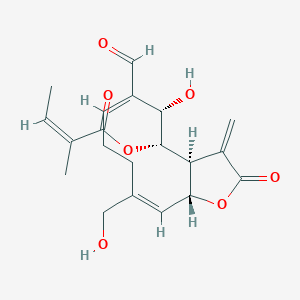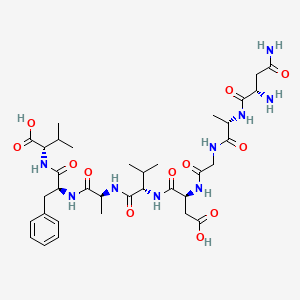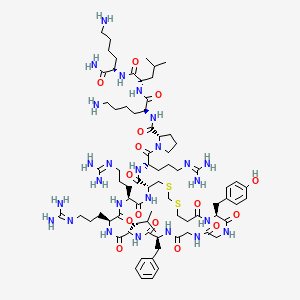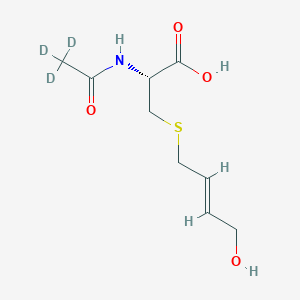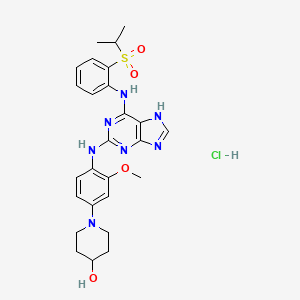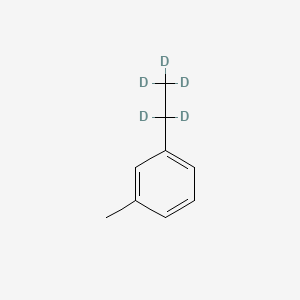
3-Ethyl-d5-toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Ethyl-d5-toluene typically involves the deuteration of 3-ethyl toluene. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions or the use of deuterated reagents
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
3-Ethyl-d5-toluene is primarily used in scientific research, particularly in the field of proteomics. Its deuterated nature makes it valuable in mass spectrometry studies, where it can be used as an internal standard to improve the accuracy and precision of measurements . Additionally, it may be used in studies involving the metabolic pathways of aromatic hydrocarbons and their derivatives .
Mécanisme D'action
The mechanism of action of 3-Ethyl-d5-toluene in research applications is primarily related to its role as a stable isotope-labeled compound. In mass spectrometry, it serves as an internal standard, allowing for the accurate quantification of target compounds by compensating for variations in sample preparation and analysis . The deuterium atoms in the compound provide a distinct mass difference, which can be easily detected and measured.
Comparaison Avec Des Composés Similaires
3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:
Toluene-d8: A fully deuterated form of toluene, used similarly in mass spectrometry as an internal standard.
Ethylbenzene-d10: Another deuterated aromatic hydrocarbon, used in similar research applications.
Xylene-d10: A deuterated form of xylene, also used in mass spectrometry and other analytical techniques.
The uniqueness of this compound lies in its specific structure, which includes both an ethyl group and deuterium atoms, making it particularly useful for studies involving the metabolism and chemical behavior of ethyl-substituted aromatic compounds .
Propriétés
Formule moléculaire |
C9H12 |
|---|---|
Poids moléculaire |
125.22 g/mol |
Nom IUPAC |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
Clé InChI |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=CC(=C1)C |
SMILES canonique |
CCC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


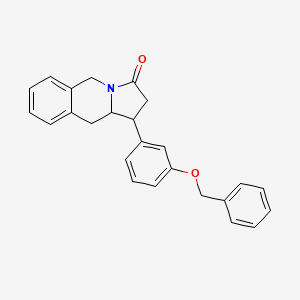
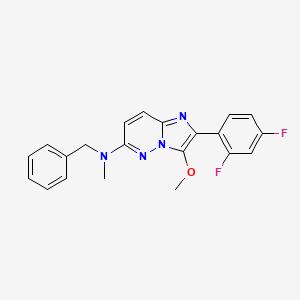
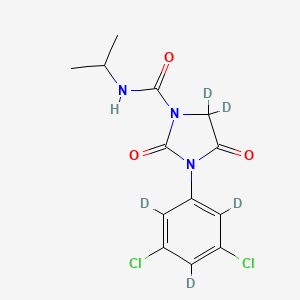
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)

